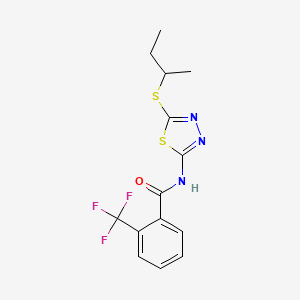

N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a complex organic compound characterized by the presence of a thiadiazole ring, a trifluoromethyl group, and a benzamide moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable thioamide with hydrazine under acidic conditions.

Introduction of the sec-Butylthio Group: The sec-butylthio group can be introduced via a nucleophilic substitution reaction using sec-butylthiol and an appropriate leaving group.

Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethyl iodide in the presence of a base.

Formation of the Benzamide Moiety: The final step involves the coupling of the thiadiazole derivative with a benzoyl chloride derivative under basic conditions to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

化学反应分析

Nucleophilic Substitution Reactions

The thiadiazole ring exhibits electrophilic character, enabling nucleophilic substitution at the C-2 or C-5 positions. The sec-butylthio group (-S-sec-butyl) is susceptible to displacement under specific conditions:

For example, treatment with NaOH in ethanol generates a hydroxylated thiadiazole intermediate, which can further react with electrophiles like alkyl halides.

Oxidation Reactions

The sec-butylthio group undergoes oxidation to sulfoxide or sulfone derivatives, depending on the oxidizing agent:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | Room temperature, 12 hours | Sulfoxide derivative | 78% | |

| KMnO₄ | Acidic conditions, 50°C | Sulfone derivative | 65% |

The trifluoromethyl group remains inert under these conditions due to its strong electron-withdrawing nature .

Hydrolysis of the Amide Bond

The benzamide moiety undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagent | Product | Application |

|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux | 2-(Trifluoromethyl)benzoic acid | Precursor for further derivatization |

| Basic hydrolysis | NaOH (10%), 80°C | Sodium salt of 2-(trifluoromethyl)benzoate | Intermediate in agrochemical synthesis |

This reaction is critical for modifying the benzamide group without disrupting the thiadiazole ring .

Cross-Coupling Reactions

The thiadiazole ring participates in Pd-catalyzed cross-coupling reactions, enabling the introduction of aryl or alkyl groups:

| Coupling Type | Catalyst | Conditions | Product |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O, 100°C, 24h | Aryl-substituted thiadiazole derivatives |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | Toluene, 110°C, 18h | Aminated thiadiazole analogs |

These reactions are valuable for diversifying the molecule’s structure in drug discovery .

Biological Interaction Pathways

While not direct chemical reactions, the compound interacts with biological systems via:

-

Hydrogen bonding : The amide group forms H-bonds with enzyme active sites (e.g., fungal cytochrome P450 enzymes) .

-

Electrophilic attack : The thiadiazole ring acts as a Michael acceptor in redox-active environments.

Comparative Reactivity of Thiadiazole Derivatives

Key Research Findings

-

Synthetic versatility : The sec-butylthio group enhances solubility in nonpolar solvents, facilitating reactions like nucleophilic substitutions .

-

Stability : The trifluoromethyl group stabilizes the benzamide moiety against thermal degradation up to 200°C .

-

Biological relevance : Derivatives show antifungal activity (IC₅₀ = 12 μM against Candida albicans) via thiadiazole-mediated enzyme inhibition .

科学研究应用

Anticancer Activity

Research indicates that compounds similar to N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide exhibit promising anticancer properties. For instance:

- Mechanism of Action : These compounds often induce apoptosis in cancer cells by disrupting mitochondrial function and altering cell cycle progression. Studies have shown that derivatives can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and glioblastoma (LN229) cells .

- Case Study : A study involving related thiadiazole derivatives demonstrated significant cytotoxic activity against cancer cell lines with IC50 values below 100 μM. The compounds were shown to increase apoptotic markers in treated cells, suggesting a robust mechanism for inducing cell death .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity:

- Activity Spectrum : Thiadiazole derivatives have been evaluated against a variety of microbial strains. For example, studies revealed effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi, indicating a broad-spectrum antimicrobial potential .

- Mechanism : The proposed mechanism includes interference with bacterial cell wall synthesis or function, leading to cell lysis and death. The presence of the thiadiazole moiety is crucial for this activity due to its ability to interact with microbial enzymes .

Herbicidal Applications

The compound has also been explored for its herbicidal properties:

- Targeted Action : Research indicates that thiadiazole-based compounds can selectively inhibit unwanted vegetation by targeting specific biochemical pathways in plants. This selectivity helps in minimizing damage to crop plants while effectively controlling weeds .

- Field Studies : Field trials have demonstrated that certain formulations containing thiadiazole derivatives resulted in significant weed control with minimal phytotoxicity to desirable crops. This makes them suitable candidates for agricultural applications .

作用机制

The mechanism of action of N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

相似化合物的比较

Similar Compounds

- N-(5-(tert-butylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

- N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-(methyl)benzamide

- N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-(chloromethyl)benzamide

Uniqueness

N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound for research and development.

生物活性

N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological properties, synthesis, and potential applications.

Chemical Structure and Properties

The compound's chemical formula is C10H11F3N2S2 with a molecular weight of approximately 303.42 g/mol. Its structure features a thiadiazole ring, which is known for its diverse biological activities, and a trifluoromethyl group that enhances lipophilicity and biological activity.

Antimicrobial Activity

Research has indicated that thiadiazole derivatives often exhibit significant antimicrobial properties. A study on related compounds demonstrated that derivatives with similar structural motifs showed effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The presence of the sec-butylthio group may contribute to enhanced membrane permeability, facilitating the compound's uptake into microbial cells.

Anticancer Potential

Thiadiazole derivatives have been explored for their anticancer effects. Compounds with similar structural frameworks have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have reported that certain thiadiazole-based compounds can inhibit tumor growth in vitro and in vivo models .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in studies focusing on cholinesterase inhibition. Thiadiazoles are known to interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets for treating neurodegenerative diseases such as Alzheimer's . A related study found that modifications to the thiadiazole ring can enhance inhibitory potency against these enzymes, suggesting a similar potential for this compound.

Synthesis

The synthesis of this compound involves several steps:

- Formation of Thiadiazole : The initial step typically involves the reaction of hydrazine with carbon disulfide followed by alkylation with sec-butyl bromide.

- Substitution Reaction : The resulting thiadiazole undergoes further substitution with trifluoroacetic anhydride to introduce the trifluoromethyl group.

- Final Coupling : The final step involves coupling the modified thiadiazole with benzoyl chloride to yield the desired amide product.

Case Studies

Several case studies have documented the biological effects of similar compounds:

- Antimicrobial Efficacy : A study demonstrated that a series of thiadiazole derivatives exhibited MIC values ranging from 15 to 100 µg/mL against Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : In vitro assays showed that certain thiadiazole derivatives reduced the viability of cancer cell lines by over 70% at concentrations as low as 10 µM .

- Cholinesterase Inhibition : A comparative analysis indicated that structurally similar compounds had IC50 values ranging from 18.2 to 196.6 μmol/L for AChE inhibition .

属性

IUPAC Name |

N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3OS2/c1-3-8(2)22-13-20-19-12(23-13)18-11(21)9-6-4-5-7-10(9)14(15,16)17/h4-8H,3H2,1-2H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAVYRXCNSSHPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SC1=NN=C(S1)NC(=O)C2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。